6-Bromo-4-fluoropyridin-3-amine
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Overview
Description
6-Bromo-4-fluoropyridin-3-amine is a heterocyclic organic compound that contains both bromine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoropyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the direct bromination and fluorination of pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to this compound through catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas and palladium catalysts are used for reduction, while oxidizing agents like potassium permanganate are used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
6-Bromo-4-fluoropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The electron-withdrawing properties of these halogens can affect the compound’s overall chemical behavior and its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluoropyridine: This compound has a similar structure but lacks the bromine substituent.
4-Amino-3-fluoropyridine: Another similar compound with an amino group instead of a bromine atom.
Uniqueness
6-Bromo-4-fluoropyridin-3-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H4BrFN2 |
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Molecular Weight |
191.00 g/mol |
IUPAC Name |
6-bromo-4-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4BrFN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 |
InChI Key |
DUQAXCOYZDOQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)F |
Origin of Product |
United States |
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